molecular formula C9H15NO4 B13995035 N-hydroxy-1,4-dioxaspiro[4.5]decane-6-carboxamide CAS No. 27773-01-9

N-hydroxy-1,4-dioxaspiro[4.5]decane-6-carboxamide

Cat. No.: B13995035
CAS No.: 27773-01-9
M. Wt: 201.22 g/mol
InChI Key: KMLVCNJCHYHQIP-UHFFFAOYSA-N
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Description

N-hydroxy-1,4-dioxaspiro[4.5]decane-6-carboxamide is a chemical compound with the molecular formula C₉H₁₅NO₄ and a molecular weight of 201.22 g/mol . This compound is characterized by its unique spiro structure, which includes a 1,4-dioxaspiro[4.5]decane ring system. The presence of the N-hydroxy group and the carboxamide functionality makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxy-1,4-dioxaspiro[4.5]decane-6-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1,4-dioxaspiro[4.5]decane-6-carboxylic acid with hydroxylamine in the presence of a coupling agent . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at room temperature to slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-1,4-dioxaspiro[4.5]decane-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The N-hydroxy group can be oxidized to form N-oxide derivatives.

    Reduction: The carboxamide group can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the spiro ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the N-hydroxy group would yield N-oxide derivatives, while reduction of the carboxamide group would yield amines.

Scientific Research Applications

N-hydroxy-1,4-dioxaspiro[4.5]decane-6-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-hydroxy-1,4-dioxaspiro[4.5]decane-6-carboxamide involves its interaction with specific molecular targets. The N-hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The spiro ring system provides structural rigidity, which can enhance binding affinity to target molecules. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-hydroxy-1,4-dioxaspiro[4.5]decane-6-carboxamide is unique due to the presence of both the N-hydroxy group and the carboxamide functionality within the spiro ring system. This combination of functional groups and structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

27773-01-9

Molecular Formula

C9H15NO4

Molecular Weight

201.22 g/mol

IUPAC Name

N-hydroxy-1,4-dioxaspiro[4.5]decane-6-carboxamide

InChI

InChI=1S/C9H15NO4/c11-8(10-12)7-3-1-2-4-9(7)13-5-6-14-9/h7,12H,1-6H2,(H,10,11)

InChI Key

KMLVCNJCHYHQIP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C(C1)C(=O)NO)OCCO2

Origin of Product

United States

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